molecular formula C18H29NO2 B1671830 Exaprolol CAS No. 55837-19-9

Exaprolol

Cat. No.: B1671830
CAS No.: 55837-19-9
M. Wt: 291.4 g/mol
InChI Key: ABXHHEZNIJUQFM-UHFFFAOYSA-N
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Description

Exaprolol is a beta-adrenoceptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular diseases, including hypertension and arrhythmias. The compound’s IUPAC name is 1-(2-Cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Exaprolol is synthesized through a multi-step process. The synthesis begins with the reaction of 2-cyclohexylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of solvents and catalysts to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Exaprolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated metabolites, while reduction can produce dealkylated products .

Scientific Research Applications

Exaprolol has a wide range of scientific research applications:

Mechanism of Action

Exaprolol exerts its effects by blocking beta-adrenoceptors, which are proteins found on the surface of cells in the heart and blood vessels. By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. This action helps to alleviate symptoms of hypertension and arrhythmias .

Comparison with Similar Compounds

Exaprolol is similar to other beta-blockers such as propranolol and metoprolol. it has unique properties that distinguish it from these compounds:

    Propranolol: Unlike this compound, propranolol is non-selective and blocks both beta-1 and beta-2 receptors.

    Metoprolol: Metoprolol is selective for beta-1 receptors, whereas this compound is non-selective but has additional electrophysiological effects on cardiac tissue.

List of Similar Compounds

Properties

IUPAC Name

1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXHHEZNIJUQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59333-90-3 (hydrochloride)
Record name Exaprolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20866509
Record name 1-Isopropylamino-3-(2-cyclohexylphenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55837-19-9
Record name Exaprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55837-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Exaprolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isopropylamino-3-(2-cyclohexylphenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXAPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4XX54I93R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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